Cas no 960366-84-1 (Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide)

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide 化学的及び物理的性質
名前と識別子
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- Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide
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- インチ: 1S/C8H10N2O2.BrH/c1-12-8(11)6-10-5-3-2-4-7(10)9;/h2-5,9H,6H2,1H3;1H
- InChIKey: XBCZOOBCDFEDOT-UHFFFAOYSA-N
- ほほえんだ: Br.O(C)C(CN1C=CC=CC1=N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 256
- トポロジー分子極性表面積: 53.4
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029196189-25g |
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide |
960366-84-1 | 95% | 25g |
$1326.60 | 2023-08-31 | |
Alichem | A029196189-5g |
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide |
960366-84-1 | 95% | 5g |
$723.60 | 2023-08-31 | |
Alichem | A029196189-10g |
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide |
960366-84-1 | 95% | 10g |
$923.26 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750746-1g |
Methyl 2-(2-iminopyridin-1(2h)-yl)acetate hydrobromide |
960366-84-1 | 98% | 1g |
¥3939.00 | 2024-04-23 |
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide 関連文献
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromideに関する追加情報
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide: A Comprehensive Overview
Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide, with the CAS number 960366-84-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as methyl 2-(pyridin-1(2H)-yl)acetate hydrobromide, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers exploring novel therapeutic agents.
The molecular structure of methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide is characterized by a pyridine ring fused with an imine group, which contributes to its aromatic stability and reactivity. The hydrobromide salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for use in laboratory settings and potential pharmaceutical applications. This property has been leveraged in recent studies to investigate its role as a precursor in the synthesis of bioactive molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide. Researchers have employed various methodologies, including nucleophilic substitution and condensation reactions, to achieve high yields of this compound. These methods have been optimized to minimize side reactions and improve the overall purity of the product, which is critical for its use in downstream applications.
In terms of pharmacological applications, methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide has shown promise as a lead compound for drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in recent studies. For instance, research published in 2023 demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. This finding underscores its potential as a starting point for developing anticancer therapies.
The stability and reactivity of methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide have also been subjects of extensive investigation. Studies have revealed that the compound exhibits good thermal stability under controlled conditions, making it suitable for storage and transportation. Additionally, its reactivity towards nucleophiles and electrophiles has been exploited in various organic transformations, further expanding its utility in synthetic chemistry.
From an environmental perspective, the ecological impact of methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide has been assessed through recent toxicity studies. These studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term effects on ecosystems and to develop safe disposal methods.
In conclusion, methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and pharmacological research, position it as a valuable tool for scientists seeking innovative solutions in drug development and organic synthesis. As research continues to unfold, this compound is expected to contribute significantly to the advancement of chemical science and medicine.
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